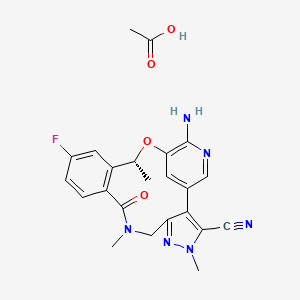
Lorlatinib acetate
概要
説明
Lorlatinib acetate is a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor developed by Pfizer. It is primarily used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). This compound is marketed under the brand names Lorbrena in the United States, Canada, and Japan, and Lorviqua in the European Union .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lorlatinib acetate involves multiple steps, starting with the preparation of the aminomethyl pyrazole fragmentThe intermediate formed is then subjected to further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the assay of the compound in bulk drug and formulations. The method involves using a Hypersil C18 column with a mobile phase containing methanol and water in a specific ratio, maintained at a controlled temperature .
化学反応の分析
Types of Reactions: Lorlatinib acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic processing and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions are typically optimized to ensure maximum yield and purity of the compound .
Major Products Formed: The major products formed from the chemical reactions of this compound include its metabolites, which are primarily processed through the liver enzymes CYP3A4 and UGT1A4. These metabolites are then excreted through urine and feces .
科学的研究の応用
Lorlatinib acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the electronic properties and reactivity of ALK inhibitors. In biology, this compound is used to investigate the molecular mechanisms of ALK-positive cancers. In medicine, it is a critical drug for treating ALK-positive NSCLC, showing promising systemic and intracranial activity . In the industry, this compound is used in the development of new therapeutic strategies for cancer treatment .
作用機序
Lorlatinib acetate exerts its effects by inhibiting the activity of the ALK and C-ros oncogene 1 (ROS1) enzymes. These enzymes play a crucial role in the development and progression of cancer. By blocking these enzymes, this compound prevents the proliferation of cancer cells and induces apoptosis. The molecular targets of this compound include the ALK and ROS1 tyrosine kinases, which are involved in various signaling pathways that regulate cell growth and survival .
類似化合物との比較
Lorlatinib acetate is often compared with other ALK inhibitors such as Crizotinib, Alectinib, and Ceritinib. Compared to these compounds, this compound has shown superior efficacy in controlling brain metastases and delaying disease progression. It is also more effective in patients who have developed resistance to first- and second-generation ALK inhibitors . The unique structure of this compound allows it to overcome resistance mechanisms that limit the effectiveness of other ALK inhibitors .
List of Similar Compounds:- Crizotinib
- Alectinib
- Ceritinib
- Brigatinib
This compound’s ability to target multiple mutations and its high potency make it a valuable addition to the arsenal of ALK inhibitors used in cancer therapy .
特性
IUPAC Name |
acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAIBLTPYGILH-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1924207-18-0 | |
| Record name | Lorlatinib acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1924207180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LORLATINIB ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE9WI16FEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


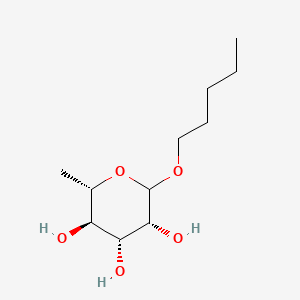

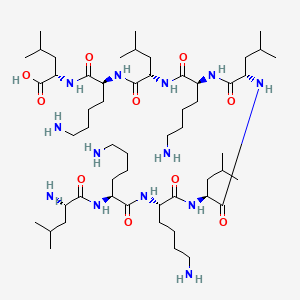
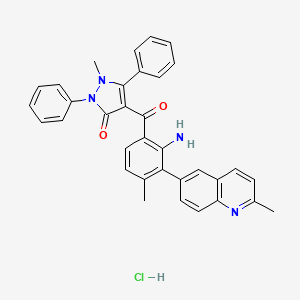
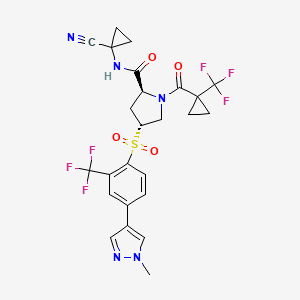

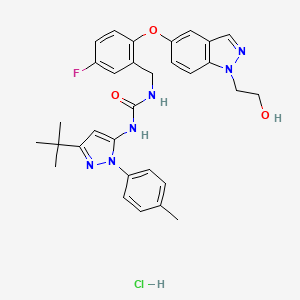
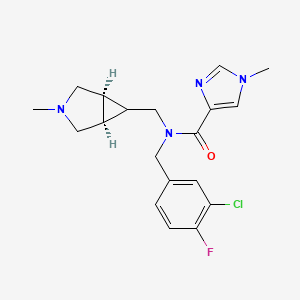

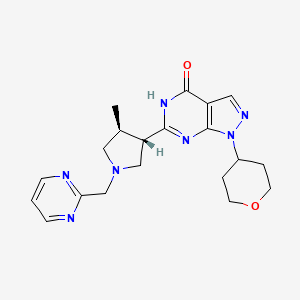
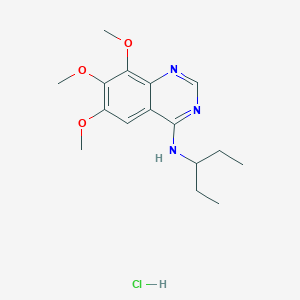
![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)
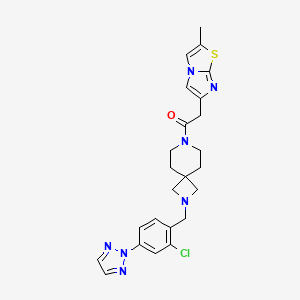
![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)
